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molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

Cat. No. B8515728
M. Wt: 219.20 g/mol
InChI Key: LYGVLWRAJOVWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a solution of (6-aminopyridin-2-yl)acetate (375 mg, 2.26 mmol) in glacial acetic acid (5 mL) was added triethyl orthoformate (1.13 mL, 6.77 mmol) and sodium azide (440 mg, 6.77 mmol). The reaction mixture was heated at 80° C. for 3 hours in a sealed vial and then cooled to ambient temperature. Once cooled, water (5 mL) and solid sodium bicarbonate were added until a pH range of 6-7 was achieved. The aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were then dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified via MPLC (0-100% EtOAc/Hex gradient) to afford methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate. 1H NMR (500 MHz, DMSO-d6): 10.1 (s, 1H), 8.2 (t, 1H), 8 (d, 1H), 7.6 (d, 1H), 4.0 (s, 3H), 3.6 (s, 2H). (M+H−28)+192.
Name
(6-aminopyridin-2-yl)acetate
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](CC([O-])=O)C=[CH:4][CH:3]=1.[CH:12]([O:19][CH2:20][CH3:21])(OCC)OCC.[N-:22]=[N+:23]=[N-:24].[Na+].C(=O)(O)[O-:27].[Na+].[C:31](O)(=O)[CH3:32]>O>[N:7]1([C:2]2[N:1]=[C:32]([CH2:21][C:20]([O:19][CH3:12])=[O:27])[CH:31]=[CH:4][CH:3]=2)[CH:6]=[N:24][N:23]=[N:22]1 |f:2.3,4.5|

Inputs

Step One
Name
(6-aminopyridin-2-yl)acetate
Quantity
375 mg
Type
reactant
Smiles
NC1=CC=CC(=N1)CC(=O)[O-]
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
440 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via MPLC (0-100% EtOAc/Hex gradient)

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=CC(=N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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